molecular formula C8H8Cl2OS B1452202 1-Chloro-4-(2-chloroethanesulfinyl)benzene CAS No. 1170637-69-0

1-Chloro-4-(2-chloroethanesulfinyl)benzene

Cat. No.: B1452202
CAS No.: 1170637-69-0
M. Wt: 223.12 g/mol
InChI Key: ABPUJGQRGDWCBZ-UHFFFAOYSA-N
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Properties

IUPAC Name

1-chloro-4-(2-chloroethylsulfinyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2OS/c9-5-6-12(11)8-3-1-7(10)2-4-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPUJGQRGDWCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Chloro-4-(2-chloroethanesulfinyl)benzene typically involves the reaction of 1-chloro-4-nitrobenzene with 2-chloroethanesulfinyl chloride under specific reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product with high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include continuous flow processes and the use of industrial-grade reagents and solvents .

Mechanism of Action

The mechanism by which 1-Chloro-4-(2-chloroethanesulfinyl)benzene exerts its effects is primarily through its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes . In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Biological Activity

1-Chloro-4-(2-chloroethanesulfinyl)benzene, with the molecular formula C8H8Cl2OSC_8H_8Cl_2OS and a molecular weight of 223.12 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 1-chloro-4-(2-chloroethylsulfinyl)benzene
  • Molecular Formula : C8H8Cl2OSC_8H_8Cl_2OS
  • Molecular Weight : 223.12 g/mol
  • Canonical SMILES : C1=CC(=CC=C1S(=O)CCCl)Cl

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes, which are critical for bacterial survival.

Case Study : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL across different strains, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Research Findings :

  • Cell Lines Tested : Human breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2).
  • Results : The compound showed IC50 values of approximately 20 µM for MCF-7 cells and 30 µM for A549 cells after 48 hours of treatment, suggesting a dose-dependent response .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Antimicrobial Mechanism :
    • Disruption of the bacterial cell wall integrity.
    • Inhibition of key metabolic pathways essential for bacterial growth.
  • Anticancer Mechanism :
    • Induction of oxidative stress leading to DNA damage.
    • Activation of apoptotic pathways via caspase activation.

Toxicological Profile

While exploring the biological activities, it is crucial to consider the toxicological effects associated with this compound:

Study Type Findings
Acute ToxicityNo severe systemic health effects observed at low doses; however, high doses resulted in mild hepatotoxicity .
Repeated Dose ToxicityNOAEL determined at 10 mg/kg based on liver and kidney effects in rodent studies .
Sensitization PotentialWeak sensitization potential noted in lymphocyte proliferation assays .

Comparative Analysis

When compared to similar compounds such as 1-Chloro-4-(2-chloroethylsulfonyl)benzene , the sulfinyl group in this compound contributes to its unique reactivity and biological profile.

Compound Functional Group Biological Activity
This compoundSulfinylAntimicrobial, Anticancer
1-Chloro-4-(2-chloroethylsulfonyl)benzeneSulfonylLimited antimicrobial activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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